5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
CAS No.: 106591-88-2
Cat. No.: VC20775013
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106591-88-2 |
|---|---|
| Molecular Formula | C14H18O5 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
| Standard InChI Key | NPZZXAUEEDAGQB-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O |
| Canonical SMILES | CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O |
Introduction
Chemical Identity and Properties
Nomenclature and Identifiers
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is known by several systematic and alternative names. The compound is registered with unique identifiers that help in its unambiguous identification across various chemical databases and literature.
| Identifier Type | Value |
|---|---|
| CAS Number | 106591-88-2 |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
| PubChem CID | 2758458 |
| Molecular Formula | C₁₄H₁₈O₅ |
| Molecular Weight | 266.29 g/mol |
| MDL Number | MFCD06201680 |
| DSSTox Substance ID | DTXSID40374333 |
The compound is also known by synonyms such as "Benzenepentanoic acid, 3,4-dimethoxy-β-methyl-δ-oxo-" . These alternative names reflect different nomenclature systems but refer to the same chemical entity.
Physical and Chemical Properties
The physical and chemical properties of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid determine its behavior in various environments and reactions. The compound has been characterized through both experimental determination and computational methods.
The moderate XLogP3 value of 1.9 suggests a balanced hydrophilic-lipophilic nature, which could be advantageous for biological applications where membrane permeability is important . The presence of five hydrogen bond acceptors and one hydrogen bond donor indicates potential for intermolecular interactions, which may be relevant for its biochemical activity and solubility characteristics .
Structural Characteristics
The molecular structure of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid features several distinct components that contribute to its chemical behavior and potential applications.
The compound contains:
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A 3,4-dimethoxyphenyl group (veratrole derivative)
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A five-carbon chain (pentanoic acid backbone)
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A methyl substituent at the 3-position
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A ketone (oxo) group at the 5-position
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A carboxylic acid terminal group
The SMILES notation provides a linear representation of this structure: CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O. This structure suggests that the compound could participate in various reaction types, including those involving the carboxylic acid group, ketone functionality, and the aromatic ring with its methoxy substituents.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| Rieke Metals | 7315 | 97% | 1g | $303 |
| Rieke Metals | 7315 | 97% | 2g | $529 |
| Matrix Scientific | 111282 | 97% | 1g | $319 |
| Matrix Scientific | 111282 | 97% | 2g | $525 |
| American Custom Chemicals Corporation | CHM0012392 | 95% | 1g | $897.44 |
The pricing data indicates that as of December 2021, the compound was valued between $300-900 per gram depending on the supplier and purity . This relatively high price point suggests that the compound is primarily used in research rather than large-scale industrial applications.
Structural Analysis and Chemical Reactivity
Molecular Structure
The molecular structure of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid combines several functional groups that contribute to its chemical behavior. The 3,4-dimethoxyphenyl group attached to a five-carbon chain containing both ketone and carboxylic acid functionalities creates a molecule with diverse reactivity patterns.
The compound features a chiral center at the 3-position (the carbon bearing the methyl group), although the commercial product is likely a racemic mixture unless specifically synthesized as a single enantiomer. This stereochemical aspect could be significant for biological activities, as biological systems often interact differently with different stereoisomers.
Functional Groups and Reactivity
The multiple functional groups in 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid contribute to its chemical versatility:
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The carboxylic acid group (-COOH): Capable of acid-base reactions, esterification, and conversion to acid derivatives such as amides, acid chlorides, and anhydrides.
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The ketone group (C=O): Can undergo nucleophilic addition reactions, reduction to alcohols, or condensation reactions with amines or hydrazines.
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The dimethoxyphenyl group: The methoxy substituents activate the aromatic ring toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy groups.
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The methyl branch: Introduces steric effects that can influence reaction rates and selectivity at nearby functional groups.
This combination of functional groups allows the compound to participate in various chemical reactions, making it a potentially valuable intermediate in synthetic pathways.
Computed Properties and Implications
Computational analysis provides insights into the physicochemical properties of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid that may influence its behavior in chemical and biological systems:
The moderate XLogP3 value of 1.9 suggests balanced lipophilicity, which can be advantageous for membrane permeability while maintaining reasonable aqueous solubility . The seven rotatable bonds indicate significant conformational flexibility, which could affect binding to biological targets or participation in chemical reactions requiring specific molecular orientations .
The presence of five hydrogen bond acceptors (oxygen atoms in the methoxy groups, ketone, and carboxylic acid) and one hydrogen bond donor (the carboxylic acid OH) enables various intermolecular interactions . These features would influence the compound's solubility profile, crystal packing, and potential interactions with biological macromolecules such as proteins.
Related Compounds and Comparative Analysis
Structural Analogs
A structurally related compound, 5-(3-Methoxyphenyl)-5-oxovaleric acid (CAS: 845781-34-2), shares similarities with our target compound but differs in several key aspects:
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It has only one methoxy group at the 3-position of the phenyl ring, rather than two methoxy groups
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It lacks the methyl substituent at the 3-position of the pentanoic acid chain
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It has a lower molecular weight of 222.24 g/mol compared to 266.29 g/mol for 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
The synthesis of this related compound involves a Grignard reaction between m-bromoanisole and glutaric anhydride, resulting in a reported yield of 82% . Although this synthesis pathway is for a related compound, it suggests potential approaches for synthesizing 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, possibly involving 3,4-dimethoxyphenyl bromide as a starting material.
Functional Similarities and Differences
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Electronic properties: The additional methoxy group in 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid increases electron density in the aromatic ring
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Steric properties: The methyl group at the 3-position creates a chiral center and influences the conformational preferences of the molecule
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Metabolic stability: Different substitution patterns may affect how the compounds are recognized and processed by metabolic enzymes
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Binding affinity: The pattern and number of hydrogen bond acceptors influence interactions with potential biological targets
These differences, though subtle, can significantly impact the compounds' behavior in chemical reactions and biological systems, potentially leading to distinct applications in research and development.
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